molecular formula C9H17ClN3O3PS B052178 Isazofos CAS No. 42509-80-8

Isazofos

Cat. No.: B052178
CAS No.: 42509-80-8
M. Wt: 313.74 g/mol
InChI Key: XRHGWAGWAHHFLF-UHFFFAOYSA-N
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Description

Isazophos is an organophosphorus compound with the chemical formula C₉H₁₇ClN₃O₃PS. It is primarily used as an insecticide and nematicide in agricultural settings. The compound is known for its effectiveness against a variety of soil-dwelling pests, including grubs, rootworms, and nematodes .

Mechanism of Action

Isazofos, also known as Isazophos or ISAZOPHOS, is an obsolete insecticide and nematicide that was once used mainly to control soil insects on turf and some crops .

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of the nervous system. By inhibiting AChE, this compound disrupts the normal functioning of the nervous system .

Mode of Action

This compound functions as an AChE inhibitor . It suppresses the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, causing a disruption in the transmission of nerve impulses .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system by inhibiting ache . This inhibition disrupts the breakdown of acetylcholine, leading to an overstimulation of the neurons.

Pharmacokinetics

It is known that this compound is an exogenous compound

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the neurons, causing a disruption in the transmission of nerve impulses . This can result in a variety of symptoms, including muscle weakness, which can be fatal if respiratory muscles are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be moderately persistent in the environment and moderately mobile in drainflow . Furthermore, certain bacteria, such as strains of Pseudomonas putida, have been found to be capable of degrading pesticides like this compound .

Biochemical Analysis

Biochemical Properties

Isazophos, like other organophosphorus compounds, can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function . This interaction between Isazophos and acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system .

Cellular Effects

The inhibition of acetylcholinesterase by Isazophos can have profound effects on cellular processes. Overstimulation of the nervous system can lead to a variety of symptoms, including salivation, respiratory distress, and diarrhea . In severe cases, it can lead to death .

Molecular Mechanism

Isazophos exerts its effects at the molecular level by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

In a study involving bovine tissues, Isazophos was found to remain in animal tissues for as long as 94 days after topical exposure . High levels of Isazophos remained on the skin at 39 days post-exposure .

Dosage Effects in Animal Models

The effects of Isazophos can vary with different dosages. In one study, cattle exhibited signs of organophosphate intoxication after being exposed to a pour-on formulation containing Isazophos . Of the 240 animals exposed, 35 died .

Metabolic Pathways

Like other organophosphorus compounds, it is likely metabolized in the liver .

Transport and Distribution

Isazophos can be distributed throughout the body via the bloodstream after absorption. In one study, Isazophos was found in the liver, kidney, muscle, and fat of animals after exposure .

Subcellular Localization

Given its lipophilic nature, it is likely to accumulate in lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isazophos can be synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 5-chloro-1-isopropyl-1H-1,2,4-triazole. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of Isazophos involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Isazophos undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Isazophos

Isazophos is unique due to its high efficacy at lower concentrations and its relatively low toxicity to non-target organisms compared to other organophosphorus compounds. It also has a longer residual effect, making it more effective for prolonged pest control .

Properties

IUPAC Name

(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN3O3PS/c1-5-14-17(18,15-6-2)16-9-11-8(10)13(12-9)7(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGWAGWAHHFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034676
Record name Isazofos
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Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or amber liquid; [HSDB]
Record name Isazofos
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Boiling Point

170 °C at 760 mm Hg
Record name ISAZOFOS
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Solubility

Miscible with methanol, chloroform, benzene, hexane, In water, 69 mg/l at 20 °C
Record name ISAZOFOS
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Density

1.22 @ 20 °C
Record name ISAZOFOS
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Vapor Pressure

0.000087 [mmHg], 8.70X10-5 mm Hg at 25 °C
Record name Isazofos
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISAZOFOS
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
Record name ISAZOFOS
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amber liquid, Yellowish liquid, Yellow liquid

CAS No.

42509-80-8
Record name Isazofos
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Record name Isazofos [BSI:ISO]
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Record name Isazofos
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Record name O-(5-chloro-1-isopropyl-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate
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Record name ISAZOFOS
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Record name ISAZOFOS
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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